molecular formula C16H15BrN2O2S B6430288 1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097915-61-0

1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B6430288
CAS No.: 2097915-61-0
M. Wt: 379.3 g/mol
InChI Key: AKBSROCWGGZBDA-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione is a benzothiadiazole derivative characterized by a bicyclic core structure with a sulfone group (2,2-dione), substituted at the 1-position with a 4-bromophenylmethyl group and at the 3-position with a cyclopropyl moiety. Its molecular formula is C₁₆H₁₅BrN₂O₂S, with a molecular weight of 379.27 g/mol .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-cyclopropyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c17-13-7-5-12(6-8-13)11-18-15-3-1-2-4-16(15)19(14-9-10-14)22(18,20)21/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBSROCWGGZBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a member of the benzothiadiazole class, which is known for its diverse biological activities. This article focuses on the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H12BrN2O2S\text{C}_{14}\text{H}_{12}\text{BrN}_2\text{O}_2\text{S}

This structure includes a bromophenyl group and a cyclopropyl moiety, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that compounds within the benzothiadiazole family exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds containing the benzothiadiazole moiety have shown significant antioxidant properties. For instance, studies have demonstrated that derivatives can scavenge free radicals effectively.
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest that it exhibits moderate to high efficacy against various microbial strains.
  • Anticancer Potential : Some derivatives of benzothiadiazoles have been linked to cytotoxic effects on cancer cell lines. The specific compound has not been extensively studied in this context but shares structural similarities with known anticancer agents.

Antioxidant Activity

A study assessing the antioxidant capacity of related benzothiadiazole derivatives utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that certain substitutions on the benzothiadiazole ring significantly enhanced radical scavenging activity.

CompoundDPPH Scavenging Activity (%)
Compound A65%
Compound B72%
This compoundTBD

Antimicrobial Activity

In vitro studies have shown that the compound exhibits varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest potential applications in developing antimicrobial agents.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiadiazole derivatives for their anticancer properties. The findings revealed that modifications at the 4-position of the phenyl ring significantly influenced cytotoxicity against cancer cells. This suggests that similar modifications could enhance the activity of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzothiadiazole scaffold is versatile, with modifications at the 1- and 3-positions significantly altering properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Positions 1 and 3 Key Features
Target Compound C₁₆H₁₅BrN₂O₂S 379.27 1: 4-Bromophenylmethyl; 3: Cyclopropyl Bromine enhances lipophilicity; cyclopropyl introduces steric strain .
1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione (Ethyl analog) C₈H₁₀N₂O₂S 198.24 1: Ethyl; 3: Unsubstituted Simpler structure, lower molecular weight, likely higher solubility .
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)butanoic acid C₁₆H₁₆N₂O₄S 332.38 1: Butanoic acid-linked phenyl; 3: Phenyl Carboxylic acid group enhances aqueous solubility; aromatic stacking .

Substituent Effects on Physicochemical Properties

  • Steric and Electronic Effects : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, which may stabilize the sulfone moiety and influence reactivity. In contrast, the ethyl group in the analog lacks such strain, favoring conformational flexibility .
  • Solubility: The butanoic acid analog’s carboxylic acid group confers ionizable functionality, enhancing solubility in polar solvents—a feature absent in the brominated target compound .

Crystallographic and Structural Insights

  • The target compound’s structure may have been resolved using programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization), common in small-molecule crystallography .
  • Compared to the ethyl analog, the bromine atom in the target compound could participate in halogen bonding, influencing crystal packing and stability .

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